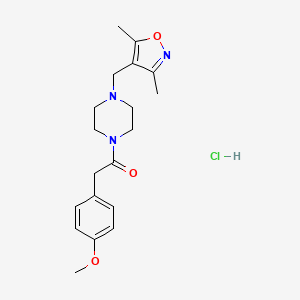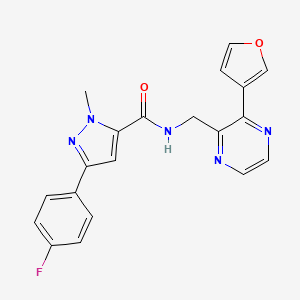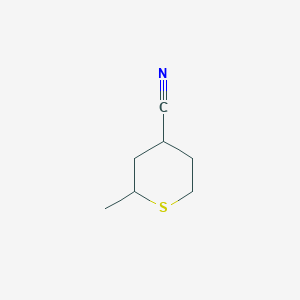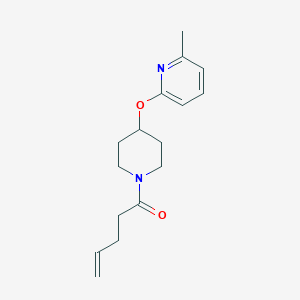![molecular formula C17H19N7O2S B2929792 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060311-07-0](/img/structure/B2929792.png)
3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups such as cyclopropyl, piperazine, pyridazine, and triazole . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized for their potential anti-tubercular activity . The synthesis typically involves designing and creating a series of novel substituted derivatives, which are then evaluated for their activity against certain diseases .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The compound likely has a triazole ring fused with a pyridazine ring, along with a piperazine ring attached to the pyridazine ring .科学的研究の応用
Antidiabetic Activity
Research indicates that derivatives of the triazolo-pyridazine family, including those substituted with piperazine, show promise as antidiabetic medications. These compounds have been synthesized and evaluated for their potential to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the glucose metabolism pathway. Their insulinotropic activities and antioxidant properties have also been investigated, showcasing their multifunctional therapeutic potential in managing diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Applications
The synthesis and discovery of derivatives like AZD3514, aimed at downregulating the androgen receptor, represent a significant stride in treating advanced prostate cancer. Modifications to the compound's core structure, including the piperazine moiety, have been crucial in addressing pharmacokinetic and safety concerns, leading to clinical trials (Bradbury et al., 2013).
Antihistaminic and Anti-inflammatory Activities
Compounds within this chemical family have shown antihistaminic activity and an ability to inhibit eosinophil infiltration, potentially offering new therapeutic avenues for conditions like atopic dermatitis and allergic rhinitis. The structural modification of these molecules to include piperazine and its derivatives has been pivotal in enhancing their biological activity and therapeutic potential (Gyoten et al., 2003).
Antimicrobial Activity
Newly synthesized triazolo-pyridazine derivatives have been evaluated for their antimicrobial properties against a variety of pathogens. Their structural configuration, particularly the incorporation of piperazine, has been instrumental in their ability to combat bacterial and fungal strains, indicating their potential as antimicrobial agents (Patil et al., 2021).
Insecticidal Properties
Research into sulfonamide thiazole derivatives incorporating the triazolo-pyridazine structure has uncovered their potential as insecticidal agents. These compounds' biochemical impacts and toxicological profiles against pests like the cotton leafworm, Spodoptera littoralis, highlight their possible use in agricultural pest management strategies (Soliman et al., 2020).
将来の方向性
特性
IUPAC Name |
3-cyclopropyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c25-27(26,14-2-1-7-18-12-14)23-10-8-22(9-11-23)16-6-5-15-19-20-17(13-3-4-13)24(15)21-16/h1-2,5-7,12-13H,3-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOFBDRGCWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)

